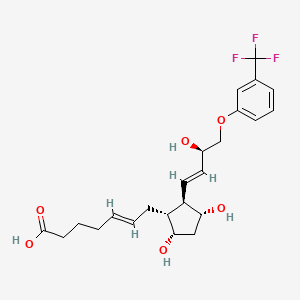

5-trans Fluprostenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-trans Fluprostenol is an impurity that is routinely found in bulk preparations of fluprostenol in amounts ranging from 1-3% . It is a potential impurity in commercial preparations of the FP receptor agonist fluprostenol .

Synthesis Analysis

A unified synthesis of prostaglandins, including fluprostenol, has been reported. This synthesis was guided by biocatalytic retrosynthesis and was completed in 11–12 steps from a bicyclic ketone .Molecular Structure Analysis

The molecular formula of 5-trans Fluprostenol is C23H29F3O6 . The structure of 5-trans Fluprostenol includes a cyclopentyl ring with two hydroxyl groups, a butenyl group with a hydroxyl group and a phenoxy group with a trifluoromethyl group .Chemical Reactions Analysis

The transformation from fluprostenol to travoprost was accomplished in 68% yield using 2-iodopropane and Cs2CO3 in a mixed solvent of DCM and DMF .Physical And Chemical Properties Analysis

5-trans Fluprostenol has a molecular weight of 458.5 g/mol . It is soluble in DMF, DMSO, and Ethanol .Applications De Recherche Scientifique

Fluoxetine (Prozac) - This selective 5-HT uptake inhibitor has a broad body of research exploring its effects in various clinical and neurochemical models. Fluoxetine is effective in treating depression and obsessive-compulsive disorders and has potential use in other disorders (Wong, Bymaster, & Engleman, 1995).

5-Fluorouracil (5-FU) - Widely used in cancer treatment, 5-FU's mechanism of action has been extensively studied. Despite advances in understanding and application, resistance remains a significant limitation in its clinical use. Emerging technologies may help identify new targets for chemotherapy or predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).

5-Fluorouracil Metabolism in Vivo - Research has focused on using NMR techniques to monitor the metabolism of 5-fluorouracil in tumors and the liver. This study provides insights into the metabolic fate of fluorinated drugs in clinical use, which may be indirectly relevant to understanding 5-trans Fluprostenol (Stevens et al., 1984).

Fluprostenol in Mares - Fluprostenol, a related compound to 5-trans Fluprostenol, has been used in veterinary medicine, particularly for treating infertility in thoroughbred mares. Its efficacy and safety in this species have been well-documented, suggesting potential parallels in the therapeutic application of 5-trans Fluprostenol (Cooper, 1976).

Fluprostenol-induced Cervical Softening - Studies on fluprostenol, another prostaglandin analogue, have shown its efficacy in inducing cervical softness in pregnant rats, highlighting its selective action and potential hormonal mechanisms. This research could provide indirect insights into the effects and applications of 5-trans Fluprostenol (Williams et al., 1983).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-BDFMIYKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-trans Fluprostenol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)